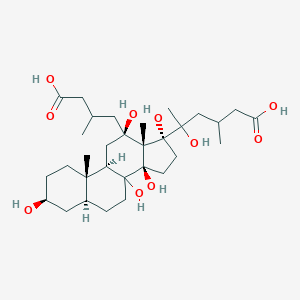
2'-O-Triflyl-2,3'-anhydroxylosyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-O-Triflyl-2,3'-anhydroxylosyluracil, also known as TAU, is a synthetic nucleoside derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound was first synthesized in 2004 by researchers at the University of Georgia, and since then, it has been extensively studied for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is not well understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound is thought to act by interfering with the synthesis of viral DNA or RNA, thereby preventing the virus from replicating. In cancer cells, this compound is believed to induce apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune responses. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. In addition, this compound has also been shown to exhibit anticancer activity, which may have therapeutic implications for various types of cancer. However, one of the limitations of this compound is its relatively low solubility, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 2'-O-Triflyl-2,3'-anhydroxylosyluracil, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, further studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of 2'-O-Triflyl-2,3'-anhydroxylosyluracil involves several steps, including the protection of the uracil base, the formation of the glycosidic bond, and the removal of the protecting groups. The most commonly used method for the synthesis of this compound is the triflate method, which involves the reaction of 2,3-anhydroxy-4,6-O-benzylideneuracil with triflic anhydride and pyridine.
Applications De Recherche Scientifique
2'-O-Triflyl-2,3'-anhydroxylosyluracil has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology. In medicine, this compound has been shown to exhibit antiviral activity against several viruses, including HIV-1, HSV-1, and HCV. In addition, this compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
Numéro CAS |
119637-71-7 |
|---|---|
Formule moléculaire |
C10H9F3N2O7S |
Poids moléculaire |
358.25 g/mol |
Nom IUPAC |
[(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1 |
Clé InChI |
JIIPELKGBDSQKK-ZAKLUEHWSA-N |
SMILES isomérique |
C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Autres numéros CAS |
119637-71-7 |
Synonymes |
2'-O-triflyl-2,3'-anhydroxylosyluracil 2'-trifluoromethane sulfonate-2,3'-anhydro-1-(beta-D-xylofuranosyl)uracil 2,3'-anhydroxy-2'-O-triflyllosyluracil 2-TFAOU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)
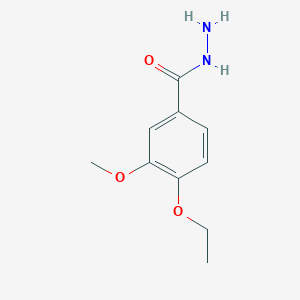
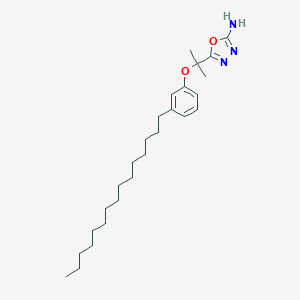


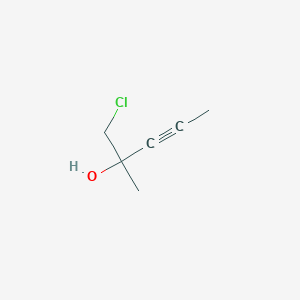

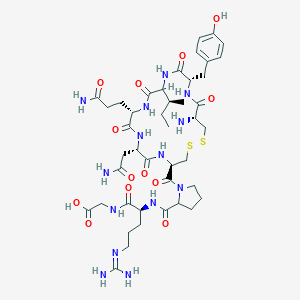
![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)
